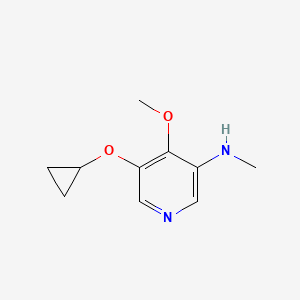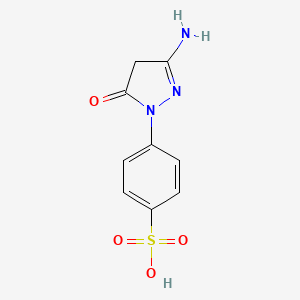
4-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-amino-5-oxo-2-pyrazolinyl)benzenesulfonic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a sulfonic acid group, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-5-oxo-2-pyrazolinyl)benzenesulfonic acid typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by sulfonation . The reaction conditions often include the use of acidic or basic media to facilitate the formation of the pyrazole ring and subsequent sulfonation.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the target compound. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-5-oxo-2-pyrazolinyl)benzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other heterocyclic compounds. These products can have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
4-(3-amino-5-oxo-2-pyrazolinyl)benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-amino-5-oxo-2-pyrazolinyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminopyrazoles and sulfonated pyrazoles, such as:
- 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-ylbenzenesulfonic acid
- 4-amino-3-(4-sulfophenyl)-1H-pyrazole-5-carboxylic acid .
Uniqueness
4-(3-amino-5-oxo-2-pyrazolinyl)benzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
7336-98-3 |
|---|---|
Molecular Formula |
C9H9N3O4S |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
4-(3-amino-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C9H9N3O4S/c10-8-5-9(13)12(11-8)6-1-3-7(4-2-6)17(14,15)16/h1-4H,5H2,(H2,10,11)(H,14,15,16) |
InChI Key |
LYLPTGBYMDITGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




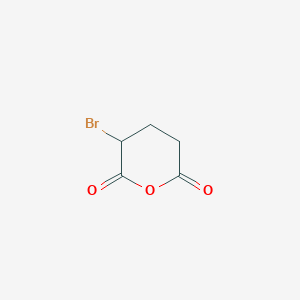
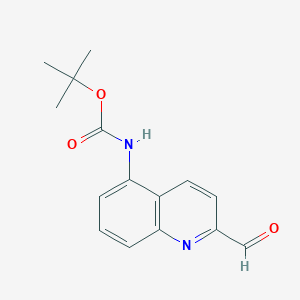
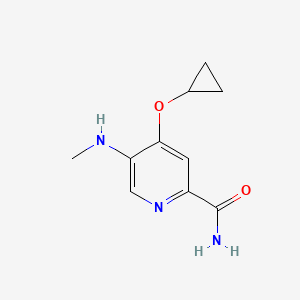

![3,4-Dimethyl-6-[(propan-2-yl)oxy][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14808277.png)
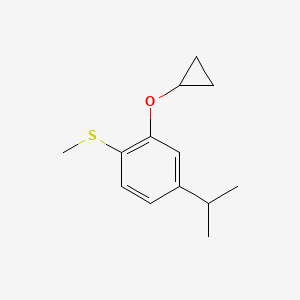
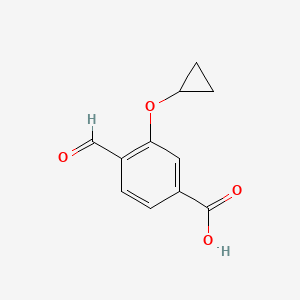
![2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B14808300.png)
